
4-Aminobenzonitrile
Overview
Description
4-Aminobenzonitrile: is an organic compound with the molecular formula C7H6N2 . It is also known by other names such as p-Aminobenzonitrile , p-Cyanoaniline , and 1-Amino-4-cyanobenzene . This compound is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a benzene ring. It appears as a white to pale yellow crystalline powder and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminobenzonitrile can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 4-chlorobenzonitrile with ammonia. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of 4-nitrobenzonitrile . This process involves the use of reducing agents such as iron powder and hydrochloric acid, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-cyanobenzoic acid.
Reduction: The nitrile group can be reduced to form 4-aminobenzylamine.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like acetic anhydride for acylation and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: 4-Cyanobenzoic acid.
Reduction: 4-Aminobenzylamine.
Substitution: Products like 4-acetamidobenzonitrile and 4-sulfonamidobenzonitrile.
Scientific Research Applications
Medicinal Chemistry
Hypotensive Activity
4-Aminobenzonitrile has been identified as an amino-substituted benzonitrile with hypotensive properties. It has been studied for its potential to lower blood pressure, making it a candidate for antihypertensive drug development .
Radioprotective Agent
The compound also exhibits radioprotective effects, which are crucial in protecting biological tissues from radiation damage. This property is particularly relevant in the fields of oncology and radiology .
Analytical Chemistry
Derivatization Reagent
In analytical chemistry, this compound serves as a derivatization reagent in capillary zone electrophoresis (CZE). It is used for the analysis of sugars such as aldoses, ketoses, and uronic acids, enhancing detection sensitivity and specificity .
Materials Science
Synthesis of Functional Polymers
ABN is utilized in the preparation of methacrylic monomers that contain pendant azobenzene structures. These monomers are significant in creating photoresponsive materials that can change properties upon exposure to light . Additionally, it is involved in synthesizing polythiophenes with azobenzene moieties, which are important for electronic applications such as organic photovoltaics and sensors .
Photochemistry
Photoproduct Formation
Research has demonstrated that this compound can undergo photochemical reactions leading to the formation of various photoproducts when exposed to light in polar solvents like acetonitrile. This behavior is essential for understanding reaction mechanisms in photochemistry and can influence the design of light-responsive materials .
Solvation Dynamics
Solvation Studies
Studies involving this compound have provided insights into solvation dynamics at the molecular level. The compound has been used as a model system to explore solvent motions and interactions that play a critical role in chemical reactions in solution. The findings from these studies contribute to a broader understanding of solute-solvent interactions and their implications for reaction mechanisms .
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings/Notes |
---|---|---|
Medicinal Chemistry | Hypotensive activity | Potential candidate for antihypertensive drugs |
Radioprotective agent | Protects tissues from radiation damage | |
Analytical Chemistry | Derivatization reagent | Enhances detection of sugars via CZE |
Materials Science | Synthesis of functional polymers | Used in photoresponsive materials |
Photochemistry | Photoproduct formation | Influences design of light-responsive materials |
Solvation Dynamics | Solvation studies | Provides insights into solute-solvent interactions |
Case Studies and Research Findings
-
Hydration Rearrangement Study
A study on the dihydrated cluster of this compound revealed significant insights into solvation dynamics. The research utilized resonant multiphoton ionization detected IR spectroscopy to analyze how water molecules interact with the compound during ionization processes, highlighting the importance of solvent interactions in chemical reactions . -
Thermosalience Phenomenon
Research published on the reversible thermosalience of this compound demonstrated that crystals of this compound undergo phase changes when subjected to temperature variations. This behavior was studied through single-crystal diffraction techniques, providing valuable data on its structural changes under thermal conditions .
Mechanism of Action
The mechanism of action of 4-Aminobenzonitrile varies depending on its application:
Hypotensive Activity: It is believed to exert its hypotensive effects by interacting with specific receptors or enzymes involved in blood pressure regulation.
Radioprotective Agent: The compound may protect cells from radiation-induced damage by scavenging free radicals or enhancing DNA repair mechanisms.
Comparison with Similar Compounds
- 3-Aminobenzonitrile
- 2-Aminobenzonitrile
- 4-Aminobenzamide
- 4-Nitrobenzonitrile
Comparison: 4-Aminobenzonitrile is unique due to the position of its amino and nitrile groups on the benzene ring, which influences its reactivity and applications. For instance, 3-Aminobenzonitrile and 2-Aminobenzonitrile have different substitution patterns, leading to variations in their chemical behavior and uses .
Biological Activity
4-Aminobenzonitrile (4-ABN), also known as p-aminobenzonitrile or p-cyanoaniline, is an organic compound with the molecular formula CHN and a molecular weight of approximately 118.14 g/mol. This compound features an amino group and a cyano group attached to a benzene ring at the para position, which contributes to its unique chemical properties and biological activities. Research into the biological activity of 4-ABN reveals its potential applications in pharmacology, photochemistry, and as a building block in synthetic chemistry.
This compound can be synthesized through various methods, including:
- Reduction of Nitro Compounds : The reduction of p-nitrobenzonitrile using reducing agents such as iron or zinc.
- Nitration followed by Reduction : Nitrating aniline derivatives and subsequently reducing the nitro group to an amino group.
These synthetic routes enhance its utility in different chemical applications.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties against various pathogenic bacteria and fungi. A study demonstrated that 4-ABN exhibits significant antimicrobial activity against:
Pathogen | Activity |
---|---|
Escherichia coli | Inhibited |
Staphylococcus aureus | Inhibited |
Candida albicans | Inhibited |
The minimum inhibitory concentration (MIC) values indicated that 4-ABN is effective at low concentrations, suggesting its potential as a therapeutic agent against infections caused by these pathogens .
Photochemical Behavior
Upon UV light absorption, this compound undergoes ultrafast internal conversion processes. It transitions from a charge-transfer state to a locally excited state through conical intersections between excited singlet states. This behavior makes it a candidate for applications in fluorescent probes and chemical sensors due to its sensitivity to environmental changes .
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of compounds related to 4-ABN has provided insights into how modifications affect biological activity. For instance, derivatives of 4-ABN have shown varied potency based on the presence of functional groups and their positions on the aromatic ring. Compounds with additional functional groups often exhibit enhanced biological activities compared to their parent compound .
Case Studies
-
Antimicrobial Efficacy Study :
A comparative analysis evaluated the antimicrobial efficacy of 4-ABN against several bacterial strains using the disc diffusion method. The results indicated that 4-ABN had a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential. -
Fluorescent Probes :
Research has shown that derivatives of 4-ABN can serve as effective fluorescent probes in biological systems. The photophysical properties were analyzed under various solvent conditions, revealing that environmental factors significantly influence fluorescence intensity and emission wavelengths .
Toxicity and Safety Profile
While this compound exhibits promising biological activities, it is essential to consider its toxicity profile. The compound is classified as an irritant and may pose acute toxicity risks upon exposure. Safety measures should be implemented when handling this compound in laboratory settings.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for characterizing the vibrational properties of 4-aminobenzonitrile?
- Methodology : Use Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy to record vibrational spectra. Compare experimental results with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) to assign vibrational modes. Scaling procedures (e.g., linear scaling factors) and potential energy distribution (PED) analysis can resolve discrepancies between theoretical and observed wavenumbers . Matrix isolation in argon or nitrogen at cryogenic temperatures helps study solvent-free vibrational behavior .
Q. How can this compound be synthesized and purified for coordination chemistry studies?
- Methodology : React this compound with metal precursors (e.g., vanadyl sulfate) and hydroxamate ligands in ethanol under reflux. Monitor coordination via IR spectroscopy by observing shifts in ν(V=O) and ν(C≡N) bands. Purify via recrystallization or column chromatography, and confirm purity using NMR (¹H/¹³C) and elemental analysis .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents and avoid dust generation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in vibrational mode assignments for this compound?
- Methodology : Perform DFT calculations with explicit solvent models to simulate environmental effects on vibrational modes. Use PED analysis to quantify contributions from specific bonds (e.g., C≡N stretch vs. N-H bending). Cross-validate with matrix-isolation IR data to isolate intrinsic molecular vibrations from solvent interactions .
Q. What mechanistic insights explain the intramolecular charge transfer (ICT) behavior of this compound compared to derivatives like DMABN?
- Methodology : Conduct femtosecond transient IR spectroscopy to track excited-state dynamics. Compare with CASSCF (complete active space self-consistent field) calculations to model planar vs. pyramidal geometries of the locally excited (LE) state. For DMABN, the twisted ICT (TICT) model is favored, while this compound exhibits a pyramidal LE state due to reduced steric hindrance .
Q. How can conflicting reports about the coordination site (cyano vs. amino group) in metal complexes be resolved?
- Methodology : Use X-ray crystallography to determine bond lengths (e.g., V-N distances). IR spectroscopy can distinguish cyano coordination (ν(C≡N) ~2200 cm⁻¹) from amino bonding (N-H stretching shifts). Computational optimization of gas-phase structures (e.g., at the B3LYP/LANL2DZ level) can predict stable conformers .
Q. What strategies optimize imine synthesis involving this compound as an amine precursor?
- Methodology : Adjust stoichiometry (1:1 molar ratio of aldehyde to this compound) and use anhydrous conditions. Monitor reaction progress via ¹H NMR by tracking aldehyde peak disappearance (~9-10 ppm) and imine formation (~8-8.5 ppm). Catalyze with molecular sieves or acetic acid to enhance yield .
Q. How do nonpolar solvent microenvironments affect the electronic structure of this compound cations?
- Methodology : Use IR photodissociation (IRPD) spectroscopy of cluster ions (e.g., ABN⁺-Arₙ) to study solvation effects. Compare experimental ν(N-H) bands with DFT-MD simulations to analyze hydrogen-bonding interactions in microsolvated environments .
Q. Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported toxicity data for this compound?
- Methodology : Cross-reference safety data sheets (SDS) from multiple vendors (e.g., Sigma-Aldrich, Aladdin) and prioritize studies with explicit experimental validation (e.g., OECD guidelines). Conduct Ames tests or cytotoxicity assays in parallel to verify acute toxicity claims .
Q. What validation steps ensure reproducibility in DFT-based predictions for this compound?
Properties
IUPAC Name |
4-aminobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZINRZQSAIAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061240 | |
Record name | Benzonitrile, 4-amino- | |
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Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; Slightly soluble in water; [MSDSonline] | |
Record name | 4-Aminobenzonitrile | |
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Vapor Pressure |
0.00887 [mmHg] | |
Record name | 4-Aminobenzonitrile | |
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CAS No. |
873-74-5 | |
Record name | 4-Aminobenzonitrile | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=873-74-5 | |
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Record name | 4-Aminobenzonitrile | |
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Record name | 4-Aminobenzonitrile | |
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Record name | Benzonitrile, 4-amino- | |
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Record name | Benzonitrile, 4-amino- | |
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Record name | 4-aminobenzonitrile | |
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Record name | P-AMINOBENZONITRILE | |
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Retrosynthesis Analysis
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